

# Validation of a theoretical model for dinitropyrene atmospheric formation

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## Dinitropyrene Atmospheric Formation: A Validation of Competing Models

A comparative analysis of theoretical models and experimental evidence concerning the atmospheric presence of **dinitropyrenes** reveals a strong consensus: these highly mutagenic compounds are predominantly primary pollutants from combustion sources, rather than products of atmospheric formation. This guide synthesizes the available data to validate the prevailing theoretical model and contrasts it with mechanisms of atmospheric nitration for other polycyclic aromatic hydrocarbons (PAHs).

## Primary Emission Model vs. Atmospheric Formation Hypothesis

The central debate regarding **dinitropyrenes** (DNPs), such as 1,3-, 1,6-, and 1,8-**dinitropyrene**, is their origin in the environment. The two competing theories are:

- Primary Emission Model: This model posits that DNPs are formed during high-temperature combustion processes and are directly emitted into the atmosphere. The proposed pathway is the nitration of pyrene to 1-nitropyrene, which is then further nitrated to form **dinitropyrenes**.<sup>[1][2]</sup> This process is characteristic of diesel and gasoline engine exhaust.<sup>[1]</sup> <sup>[2]</sup>

- Atmospheric Formation Hypothesis: This alternative model suggests that DNPs could be formed in situ in the atmosphere through chemical reactions of their precursor, 1-nitropyrene, with atmospheric oxidants. This would be analogous to other nitrated PAHs (NPAHs) that are known secondary pollutants.

Experimental evidence to date overwhelmingly supports the Primary Emission Model and contradicts the Atmospheric Formation Hypothesis for **dinitropyrenes**.

## Experimental Validation Data

Laboratory and chamber studies designed to simulate atmospheric conditions have been pivotal in assessing the potential for atmospheric DNP formation. These experiments expose PAHs and their derivatives to key atmospheric oxidants like hydroxyl radicals (OH), nitrate radicals ( $\text{NO}_3$ ), and ozone ( $\text{O}_3$ ).

## Smog Chamber Experiments

Smog chamber studies have repeatedly failed to detect the formation of **dinitropyrenes** from the atmospheric oxidation of pyrene or 1-nitropyrene. Key findings are summarized below:

Experiment Type	Precursor(s)	Oxidant(s)	Dinitropyrene Formation Detected?	Key Mononitro-PAH Products	Reference
Heterogeneous Reaction on Ambient PM	Particulate-Bound Pyrene	NO <sub>3</sub> /N <sub>2</sub> O <sub>5</sub>	No	1-Nitropyrene, Nitrofluoranthenes	[3][4][5][6]
Heterogeneous Reaction on Ambient PM	Particulate-Bound Pyrene	OH radicals, O <sub>3</sub>	No	1-Nitropyrene (from OH)	[3][5]
Gas-Phase Reaction	Gaseous Pyrene	OH radicals + NO <sub>2</sub>	No	2-Nitropyrene, 4-Nitropyrene	[7]
Gas-Phase Reaction	Gaseous Pyrene	NO <sub>3</sub> radicals + N <sub>2</sub> O <sub>5</sub>	No	2-Nitropyrene (negligible at ambient NO <sub>2</sub> levels)	[7]

PM: Particulate Matter

These results consistently show that while atmospheric processes can form certain mononitro-PAHs, they do not lead to the formation of the **dinitropyrene** isomers commonly found in ambient air (1,3-, 1,6-, and 1,8-DNP).[1][2]

## Isomer Analysis: The Chemical Fingerprint

The specific isomers of nitropyrene produced provide a "chemical fingerprint" that distinguishes between combustion and atmospheric pathways.

- Combustion Pathway: High-temperature combustion of fuels nitrates pyrene to form 1-nitropyrene. This 1-nitropyrene can then be further nitrated to produce 1,3-, 1,6-, and 1,8-dinitropyrene.[1][2]

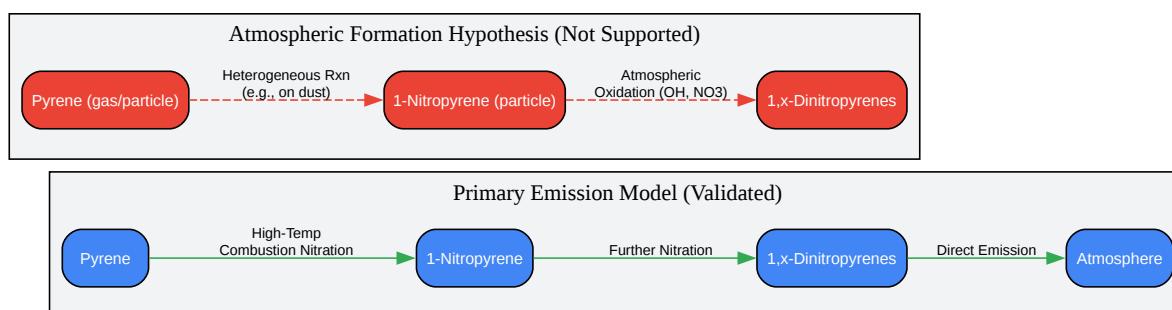
- Atmospheric Pathway: Gas-phase reactions of pyrene with OH radicals in the presence of nitrogen dioxide ( $\text{NO}_2$ ) lead to the formation of 2-nitropyrene.[7] Studies have shown no formation of 2-nitropyrene in heterogeneous exposures on particles, reinforcing its role as a marker for gas-phase atmospheric reactions.[3][5]

The consistent detection of 1,3-, 1,6-, and 1,8-**dinitropyrene** in diesel exhaust, alongside their precursor 1-nitropyrene, strongly supports their origin in combustion processes.[1][2]

Conversely, the absence of these isomers in products from simulated atmospheric reactions provides compelling evidence against their atmospheric formation.

## Theoretical Model Schematics

The logical workflows for the two competing models can be visualized as follows:



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Figure 1. Comparison of **Dinitropyrene** Formation Pathways.

## Experimental Protocols

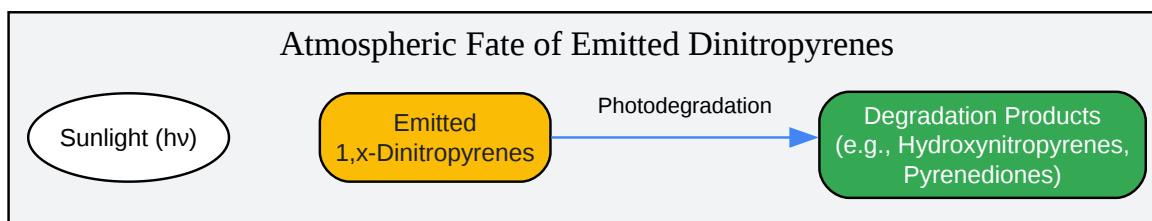
The validation of the primary emission model relies on robust experimental methodologies designed to simulate atmospheric conditions accurately.

## Smog Chamber Protocol for Heterogeneous Reactions

- Chamber Preparation: A large-volume (~7 m<sup>3</sup>) Teflon smog chamber is flushed with purified air to establish a clean baseline.[4]
- Sample Introduction: Ambient particulate matter (PM) collected on quartz fiber filters is placed inside the chamber. In parallel experiments, filters spiked with known amounts of deuterated PAHs (e.g., pyrene-d<sub>10</sub>) are used to trace reaction pathways without interference from existing ambient compounds.[4]
- Oxidant Generation:
  - NO<sub>3</sub>/N<sub>2</sub>O<sub>5</sub>: Ozone (O<sub>3</sub>) is introduced into the chamber, followed by nitrogen dioxide (NO<sub>2</sub>). The reaction between O<sub>3</sub> and NO<sub>2</sub> generates the nitrate radical (NO<sub>3</sub>) and dinitrogen pentoxide (N<sub>2</sub>O<sub>5</sub>).
  - OH Radical: Photolysis of a precursor like methyl nitrite (CH<sub>3</sub>ONO) or nitrous acid (HONO) in the presence of UV light generates OH radicals.
  - Ozone (O<sub>3</sub>): O<sub>3</sub> is introduced directly from an ozone generator.
- Reaction and Sampling: The chamber contents are mixed continuously. The reactions proceed for several hours to simulate atmospheric transport times.[5] Filter samples are taken before and after the exposure period.
- Chemical Analysis: The filter samples are extracted using pressurized liquid extraction. The extracts are then analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify the degradation of parent PAHs and the formation of NPAH products.[8]

## Atmospheric Fate of Dinitropyrenes

While not formed in the atmosphere, **dinitropyrenes**, once emitted, are subject to atmospheric transformation processes, primarily photodegradation. Studies have shown that **dinitropyrenes** interact with sunlight, leading to their degradation.[9] This photochemical decay is a key removal pathway and influences their atmospheric lifetime and concentration, which is observed to decline with distance from emission sources like highways.[1] The primary phototransformation products include hydroxynitropyrenes and pyrenediones.[9]



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Figure 2. Atmospheric Degradation Pathway for **Dinitropyrenes**.

## Conclusion

The theoretical model for the atmospheric formation of **dinitropyrenes** (1,3-, 1,6-, and 1,8-isomers) is not supported by existing experimental evidence. Data from numerous chamber studies consistently demonstrate that while other NPAHs can be formed through atmospheric reactions, **dinitropyrenes** are not among them. The prevailing and validated model identifies **dinitropyrenes** as primary pollutants, formed during the combustion of fossil fuels via the nitration of 1-nitropyrene. Their presence in the atmosphere is a result of direct emission, followed by atmospheric transport and degradation, primarily through photochemical processes. This distinction is critical for accurately modeling air quality and assessing the health risks associated with these potent mutagens.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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